REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8](N2CCCC2)=[O:9])=[N:6][C:5]([Cl:15])=[CH:4][N:3]=1.[C:16]1([Mg]Br)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O1CCCC1>O>[NH2:1][C:2]1[C:7]([C:8](=[O:9])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:6][C:5]([Cl:15])=[CH:4][N:3]=1
|
Name
|
2-Amino-5-chloropyrazine-3-carboxylic acid pyrrolidide
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1C(=O)N1CCCC1)Cl
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
above-named product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
was then hydrolyzed by addition of 150 ml
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
dried over alumina
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization of the oil
|
Type
|
CUSTOM
|
Details
|
obtained from ether
|
Type
|
CUSTOM
|
Details
|
yielded 2 g
|
Type
|
CUSTOM
|
Details
|
The analytical sample was recrystallized from ethyl acetate, m.p. 160°-161°
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(N=C1C(C1=CC=CC=C1)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |